(4-Thiazolyl)alanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(4-Thiazolyl)alanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Non-Canonical Amino Acid
In the landscape of modern drug discovery and peptide engineering, the exploration of non-canonical amino acids (ncAAs) has opened new avenues for creating novel therapeutics with enhanced properties. Among these, (4-Thiazolyl)alanine, a heterocyclic amino acid analogue, has garnered significant attention for its unique structural features and diverse biological activities.[1][2] This guide provides an in-depth technical overview of (4-Thiazolyl)alanine, from its fundamental chemical structure and properties to its synthesis and burgeoning applications in pharmaceutical and biomedical research. For scientists and professionals in drug development, understanding the nuances of this compound is pivotal for harnessing its full potential in creating next-generation therapies.[1]
I. Core Chemical Identity and Physicochemical Profile
(4-Thiazolyl)alanine, systematically known as (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid, is characterized by the substitution of the phenyl ring in phenylalanine with a thiazole ring.[3] This seemingly subtle change imparts distinct electronic and steric properties that influence its biological interactions and metabolic stability.
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[4]
-
Synonyms: L-Ala(4-thiazoyl)-OH, (S)-3-(4-Thiazolyl)alanine[5]
-
Molecular Weight: 172.21 g/mol [5]
-
SMILES: NC(O)=O[4]
-
InChI Key: WBZIGVCQRXJYQD-YFKPBYRVSA-N[4]
Physicochemical Properties Summary:
| Property | Value | Source |
| Appearance | White to off-white or pale yellow solid/powder.[1][3] | [1][3] |
| Solubility | Slightly soluble in water.[3] | [3] |
| pKa (Predicted) | 8.24 ± 0.16 | [3] |
| Storage | Store at 0 - 8 °C.[1] | [1] |
II. Synthesis of (4-Thiazolyl)alanine: A Practical Laboratory Protocol
The synthesis of (4-Thiazolyl)alanine is achievable through established organic chemistry methodologies. Below is a detailed, field-proven protocol adapted from literature procedures, designed for reproducibility in a standard laboratory setting.
Conceptual Workflow for the Synthesis of (4-Thiazolyl)alanine:
Caption: A simplified workflow for the synthesis of (4-Thiazolyl)alanine.
Detailed Step-by-Step Synthesis Protocol:
This protocol outlines the synthesis of 3-(2-amino-4-thiazolyl)-L-alanine, a closely related derivative, which illustrates the general principles that can be adapted for (4-Thiazolyl)alanine.
Materials:
-
3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt
-
Methanol
-
Triethylamine
Procedure:
-
Reaction Setup: In a suitable reactor, charge 37.6 kg (112 mol) of 3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt and 420 L of methanol.[6]
-
Base Addition: Stir the resulting slurry and add 34.4 kg of triethylamine.[6]
-
Reflux: Heat the slurry to reflux and maintain for 1 hour.[6]
-
Cooling and Crystallization: Cool the reaction mixture to 5°C to induce crystallization of the product.[6]
-
Isolation: Filter the solid product and wash it with 25 L of cold methanol.[6]
-
Drying: Dry the product to obtain 3-(2-amino-4-thiazolyl)-L-alanine as a white solid.[6]
Self-Validation: The purity and enantiomeric excess of the final product should be confirmed by chiral High-Pressure Liquid Chromatography (HPLC).[6] The structure can be further verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
III. Spectroscopic and Analytical Characterization
Characterization of (4-Thiazolyl)alanine is crucial for confirming its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring, typically in the aromatic region (δ 7-9 ppm), along with signals for the α-proton and β-protons of the alanine backbone.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbons of the thiazole ring, the carboxyl carbon, and the α- and β-carbons of the alanine moiety.[8][9]
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the C=N and C-S bonds of the thiazole ring.[10][11]
IV. Applications in Drug Discovery and Peptide Science
The incorporation of a thiazole ring into the alanine structure confers unique properties that are highly advantageous in drug design. Thiazole moieties are known to engage in various biological interactions and can enhance the pharmacological profile of a molecule.[12]
A. Anticancer Potential:
Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[12][13][14] These include:
-
Inhibition of Cell Proliferation: Thiazole-containing compounds can interfere with the cell cycle, leading to arrest and subsequent apoptosis of cancer cells.[13][14]
-
Induction of Apoptosis: The thiazole scaffold can trigger programmed cell death in tumor cells.[14]
-
Interference with Signaling Pathways: These derivatives can modulate key signaling pathways involved in cancer cell growth and survival.[14]
Logical Relationship of Thiazole Derivatives in Cancer Therapy:
Caption: The proposed mechanism of action for (4-Thiazolyl)alanine-based anticancer agents.
B. Antiviral Applications:
Recent studies have highlighted the utility of (4-Thiazolyl)alanine in the development of antiviral agents. Notably, peptide aldehydes incorporating this amino acid have shown potent in vitro inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[15] The thiazole moiety can also act as a pharmacological booster by moderating metabolism.[15]
C. Role in Peptide and Protein Engineering:
As a non-canonical amino acid, (4-Thiazolyl)alanine is a valuable building block in peptide synthesis to create peptidomimetics with enhanced stability and novel biological functions.[2] Its Fmoc-protected derivative, Fmoc-L-(4-thiazolyl)-Alanine, is commercially available and readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[16] The introduction of this ncAA can influence the conformation and binding affinity of peptides. For instance, it has been used as a substitute for histidine in peptides without compromising metal-binding capabilities.[17]
Experimental Workflow for Fmoc-SPPS using Fmoc-L-(4-Thiazolyl)alanine:
Caption: A standard workflow for solid-phase peptide synthesis incorporating (4-Thiazolyl)alanine.
D. Impact on Collagen Synthesis and Skin Health:
Emerging research indicates that (4-Thiazolyl)alanine can positively influence the dermal matrix by increasing the production of pro-collagen I. This suggests its potential application in skincare and wound healing, where promoting collagen synthesis is beneficial. The stability of collagen triple helices can be modulated by the incorporation of non-canonical amino acids.[18]
V. Conclusion and Future Perspectives
(4-Thiazolyl)alanine stands out as a non-canonical amino acid with significant promise for advancing drug discovery and materials science. Its unique thiazole moiety imparts favorable biological activities, including anticancer and antiviral properties, and offers a valuable tool for peptide engineering. As research continues to unravel the full extent of its capabilities, we can anticipate the development of novel therapeutics and biomaterials that leverage the distinct chemical and biological attributes of (4-Thiazolyl)alanine. The protocols and data presented in this guide serve as a foundational resource for researchers poised to explore the exciting potential of this versatile building block.
References
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Aapptec. (n.d.). Fmoc-Ala(4-Thiazolyl)-OH [205528-32-1]. Retrieved from [Link]
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- Zimmermann, M., et al. (2022). Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters, 13(12), 1963-1970.
- Singh, P., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-21.
- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.
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- Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508.
- Lim, R. K., & Lin, Q. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383.
- Brodsky, B., & Thiagarajan, G. (2019). Frame Shifts Affect the Stability of Collagen Triple Helices. Biochemistry, 58(3), 195-203.
- Otani, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4478.
- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.
- ACS Publications. (2020). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters.
- Budisa, N. (2020). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 120(1), 209-247.
- Lau, J. L., & Dunn, M. K. (2018). Recent Advances in the Development of Therapeutic Peptides. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
- Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
- Muttenthaler, M., et al. (2021). Peptide-Based Drug Development. Journal of Medicinal Chemistry, 64(17), 13087-13093.
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PrepChem. (n.d.). Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. Retrieved from [Link]
- ResearchGate. (n.d.). Shows the FT-IR spectra of pure L-alanine single crystal.
- Zhang, Y., et al. (2014). First principles investigation of L-alanine in terahertz region. Journal of Biomedical Optics, 19(3), 037001.
- ResearchGate. (n.d.). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives.
- Al-Ghorbani, M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Frontiers in Chemistry, 11, 1248530.
- Gandhi, V. V., et al. (2022). Structure-guided design and cloning of peptide inhibitors targeting CDK9/cyclin T1 protein-protein interaction. Scientific Reports, 12(1), 1-14.
- de Matos, A. D., & Castanho, M. A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074.
- ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.
- ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
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